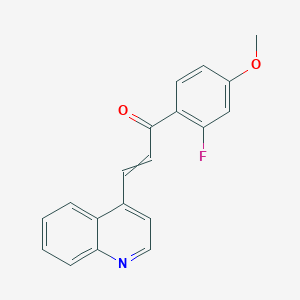![molecular formula C17H11ClN2OS B12606907 Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- CAS No. 650637-50-6](/img/structure/B12606907.png)
Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The compound features a quinoline core substituted with a chlorine atom at the 2-position, a methyl group at the 7-position, and a complex substituent at the 3-position consisting of a thienyl and isoxazolyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- typically involves multi-step organic reactions
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Methylation: The methyl group at the 7-position can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Coupling Reaction: The complex substituent at the 3-position can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the thienyl group with a halogenated isoxazole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and isoxazolyl groups, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the quinoline core or the substituents using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for alkylation.
Major Products
Oxidation Products: Oxidized derivatives of the thienyl and isoxazolyl groups.
Reduction Products: Reduced forms of the quinoline core or substituents.
Substitution Products: Various nucleophile-substituted derivatives at the 2-position.
科学的研究の応用
Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
2-Chloroquinoline: A simpler analog with only a chlorine substituent at the 2-position.
7-Methylquinoline: A derivative with a methyl group at the 7-position.
3-Thienylisoxazole: A compound featuring the thienyl and isoxazolyl groups without the quinoline core.
Uniqueness
Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
650637-50-6 |
|---|---|
分子式 |
C17H11ClN2OS |
分子量 |
326.8 g/mol |
IUPAC名 |
5-(2-chloro-7-methylquinolin-3-yl)-3-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C17H11ClN2OS/c1-10-4-5-11-8-12(17(18)19-13(11)7-10)15-9-14(20-21-15)16-3-2-6-22-16/h2-9H,1H3 |
InChIキー |
XNERJXQAEPVVOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=CS4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


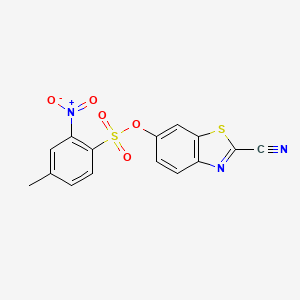

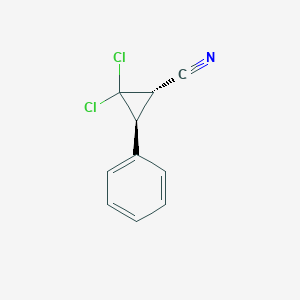
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
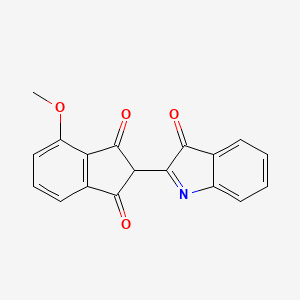
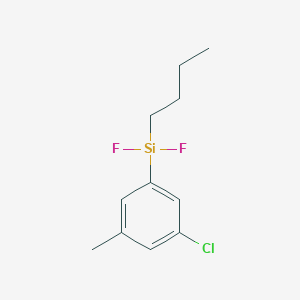
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)


![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
